![molecular formula C10H12FNO B13721294 {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO. It is used primarily in scientific research and as a synthetic intermediate in various chemical processes .
Vorbereitungsmethoden
The synthesis of {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride involves several steps. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with cyclopropylamine to yield {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl ring or the fluorophenoxy group.
Wissenschaftliche Forschungsanwendungen
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride can be compared with other similar compounds, such as:
- {1-[(4-Chlorophenoxy)methyl]cyclopropyl}amine hydrochloride
- {1-[(4-Bromophenoxy)methyl]cyclopropyl}amine hydrochloride
- {1-[(4-Methylphenoxy)methyl]cyclopropyl}amine hydrochloride
These compounds share similar structural features but differ in their substituents on the phenoxy group, which can influence their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI-Schlüssel |
YZFYJWQFJPVSIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COC2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


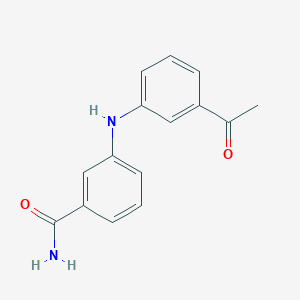
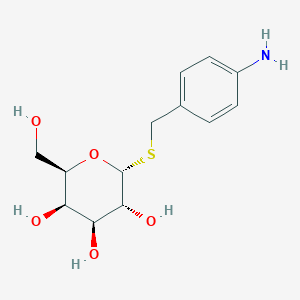


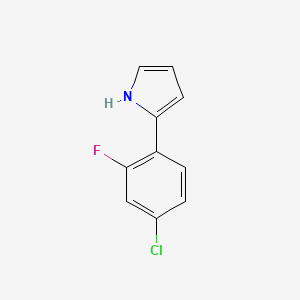
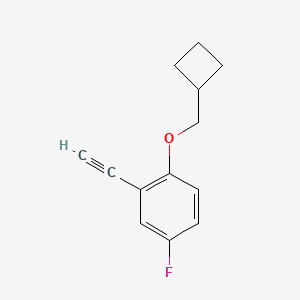
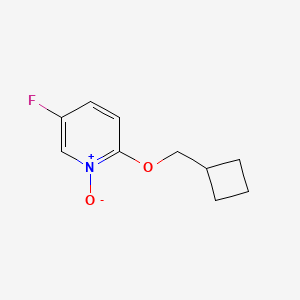

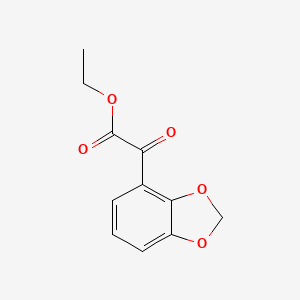
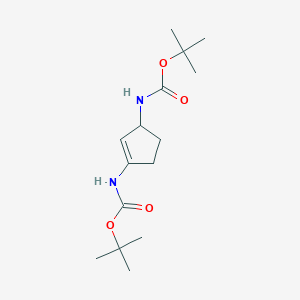
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
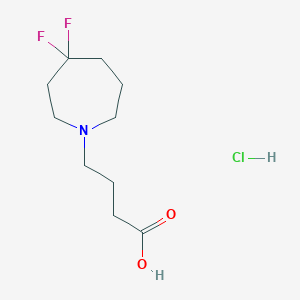
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
